Tiglylcarnitine is a molecule found in small amounts in human tissues and blood []. It is derived from the amino acid L-carnitine, which plays a role in transporting fatty acids into the mitochondria, the cell's energy-producing organelles []. The specific function of tiglylcarnitine in the body is not fully understood, but it is being investigated in scientific research [].
Tiglylcarnitine has a complex molecular structure containing several functional groups:
The presence of the ammonium group gives the molecule a positive charge, making it a cation. The hydroxyl group and the ester linkage contribute to the overall polarity of the molecule [, ].
The specific biochemical pathways for tiglylcarnitine synthesis and degradation are still being elucidated []. However, some general points can be made:
Data on the specific physical and chemical properties of tiglylcarnitine, such as melting point, boiling point, and solubility, is currently limited [, ].
(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate, also known as tiglylcarnitine, is a molecule involved in cellular metabolism. It belongs to a class of compounds called carnitines, which play a crucial role in transporting fatty acids into the mitochondria, the cell's energy-producing organelles. Tiglylcarnitine specifically transports a fatty acid called tiglylic acid.
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Tiglylcarnitine levels in blood or urine can be elevated in individuals with certain metabolic disorders, such as tiglycinemia type II. This makes tiglylcarnitine a potential biomarker for such conditions. Biomarkers are substances that can be used to indicate the presence or severity of a disease.
Scientific research is ongoing to investigate the potential role of tiglylcarnitine levels in various diseases, including:
As mentioned earlier, tiglylcarnitine levels are being studied in the context of tiglycinemia type II and other metabolic conditions.
Some studies suggest that tiglylcarnitine levels may be altered in some liver diseases.